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Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of DAPI

(4′,6-diamidino-2-phenylindole) fluorescence, a cornerstone technique in cellular and molecular

biology. We delve into the spectral properties, staining mechanisms, and practical applications

of this widely used nuclear counterstain, offering detailed protocols and quantitative data to

empower your research.

Core Principles of DAPI Fluorescence
DAPI is a blue-fluorescent dye that exhibits a strong and specific affinity for the minor groove of

A-T rich regions of double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, DAPI undergoes

a significant conformational change that results in a dramatic increase in its fluorescence

quantum yield, making it an exceptional tool for visualizing cell nuclei.[2][3] The fluorescence

enhancement is approximately 20-fold compared to its unbound state.[4][5]

The specificity of DAPI for dsDNA allows for clear and precise labeling of the nucleus with

minimal cytoplasmic background.[4] While DAPI can also bind to RNA, its fluorescence

emission is weaker and red-shifted to around 500 nm.[6] This differential binding and

fluorescence profile further enhances its utility as a specific nuclear stain in multicolor imaging

experiments.
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The efficiency of DAPI fluorescence is dictated by its excitation and emission spectra.

Understanding these properties is critical for selecting appropriate filter sets and light sources

for fluorescence microscopy and flow cytometry.

Parameter Value Conditions

Excitation Maximum (λex) ~358 - 359 nm[4][6][7] Bound to dsDNA

Emission Maximum (λem) ~461 nm[4][6][7] Bound to dsDNA

Molar Extinction Coefficient (ε) ~27,000 cm⁻¹M⁻¹[8][9][10] At ~342-353 nm

Quantum Yield (Φ) ~0.92[9][11] Bound to dsDNA

Fluorescence Lifetime (τ) ~2.8 - 4 ns[12] Bound to dsDNA

Table 1: Key spectral and photophysical properties of DAPI bound to double-stranded DNA.

Mechanism of DAPI-DNA Interaction and
Fluorescence
The following diagram illustrates the fundamental process of DAPI binding to DNA and the

subsequent emission of fluorescence.
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Figure 1: Mechanism of DAPI-DNA binding and fluorescence.
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Accurate and reproducible DAPI staining is contingent on well-defined protocols. Below are

detailed methodologies for common applications.

DAPI Staining of Fixed Adherent Cells for Fluorescence
Microscopy
Materials:

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

Mounting medium (preferably with an antifade reagent)

Microscope slides and coverslips

Procedure:

Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the

desired confluency.

Washing: Gently wash the cells twice with PBS to remove culture medium.

Fixation: Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room

temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If required for intracellular antibody staining, permeabilize the cells with

0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. For nuclear staining

alone, this step can sometimes be omitted.

Washing: Wash the cells three times with PBS for 5 minutes each.
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DAPI Staining: Dilute the DAPI stock solution in PBS to a final working concentration of 100-

500 ng/mL (typically around 300 nM).[8] Incubate the cells with the DAPI staining solution for

1-5 minutes at room temperature, protected from light.[6]

Final Washes: Wash the cells twice with PBS to remove unbound DAPI.

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI

filter set (Excitation: ~360/40 nm, Emission: ~460/50 nm).

DAPI Staining of Cells in Suspension for Flow
Cytometry
Materials:

PBS

Fixative (e.g., 70% ethanol, cold)

DAPI staining buffer (e.g., PBS containing 100 µg/mL RNase A and 1-5 µg/mL DAPI)

Flow cytometry tubes

Procedure:

Cell Harvesting: Harvest cells in suspension by centrifugation (e.g., 300 x g for 5 minutes).

For adherent cells, detach them using trypsin or a cell scraper and then centrifuge.

Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the

supernatant.

Fixation: Resuspend the cell pellet by vortexing gently while adding cold 70% ethanol

dropwise. Incubate on ice or at -20°C for at least 30 minutes.

Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
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DAPI Staining: Resuspend the cell pellet in the DAPI staining buffer. Incubate for 15-30

minutes at room temperature in the dark.[8]

Analysis: Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for

DAPI excitation.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for preparing and imaging DAPI-stained fixed

cells.
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Figure 2: Experimental workflow for DAPI staining of fixed adherent cells.
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Conclusion
DAPI remains an indispensable tool in modern biological research, providing a simple, robust,

and reliable method for nuclear visualization. Its well-characterized spectral properties, high

quantum yield upon DNA binding, and straightforward staining protocols make it a versatile dye

for a wide range of applications, from basic cell imaging to complex high-content screening and

flow cytometry analyses. By understanding the core principles and adhering to optimized

protocols, researchers can effectively leverage the power of DAPI to illuminate the intricacies of

the cell nucleus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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